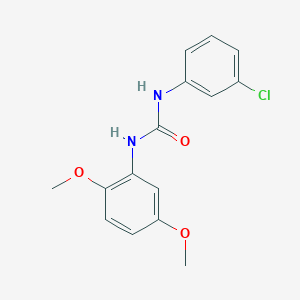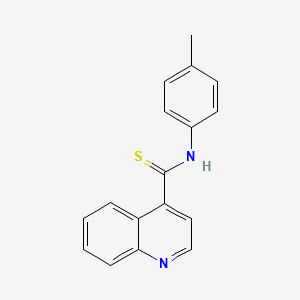
N-(4-methylphenyl)-4-quinolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-4-quinolinecarbothioamide, also known as SMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it an attractive candidate for various biological and biochemical studies.
Mecanismo De Acción
N-(4-methylphenyl)-4-quinolinecarbothioamide inhibits the activity of carbonic anhydrase IX by binding to its active site. This binding prevents the enzyme from performing its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can cause apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells by inhibiting the activity of carbonic anhydrase IX. This compound has also been shown to reduce the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial for various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-4-quinolinecarbothioamide has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be easily purified. This compound is also relatively inexpensive, making it an attractive candidate for various studies. However, this compound has some limitations as well. It is a highly hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-methylphenyl)-4-quinolinecarbothioamide. One potential direction is to investigate its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, more research is needed to determine the potential side effects of this compound and its long-term effectiveness. Another potential direction is to investigate the anti-inflammatory effects of this compound. Further studies are needed to determine the mechanism of action of this compound in reducing inflammation and its potential applications in the treatment of various inflammatory conditions.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has potential applications in scientific research. Its unique structure and mechanism of action make it an attractive candidate for various biological and biochemical studies. Further research is needed to determine the full potential of this compound in cancer treatment and its anti-inflammatory effects.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-4-quinolinecarbothioamide involves the reaction of 4-methylbenzenamine with 2-chloroquinoline-3-carbonyl chloride in the presence of sodium hydroxide. This reaction produces this compound as a yellow crystalline solid with a melting point of 158-160°C.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-4-quinolinecarbothioamide has been extensively studied for its potential applications in scientific research. It is known to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells, making this compound a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(4-methylphenyl)quinoline-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S/c1-12-6-8-13(9-7-12)19-17(20)15-10-11-18-16-5-3-2-4-14(15)16/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPTBOYWNKCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

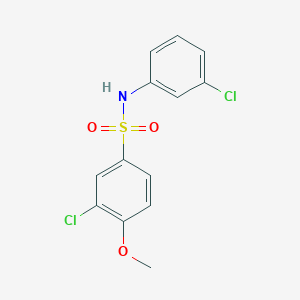
![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)
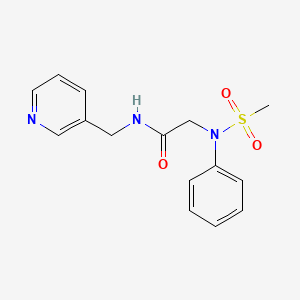

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)

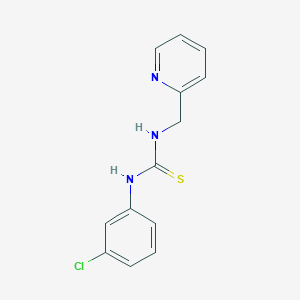
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
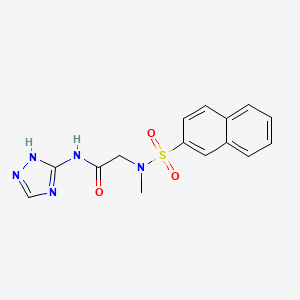
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)
